N-(3-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is an organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a fluorophenyl group, a methylphenyl group, and a methylsulfonyl group attached to the glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves the reaction of 3-fluoroaniline, 2-methylaniline, and methylsulfonyl chloride with glycine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted glycinamides with different functional groups.
Scientific Research Applications
N-(3-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- N-(3-bromophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- N-(3-iodophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N-(3-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H17FN2O3S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-6-3-4-9-15(12)19(23(2,21)22)11-16(20)18-14-8-5-7-13(17)10-14/h3-10H,11H2,1-2H3,(H,18,20) |
InChI Key |
PIUAVCJTNCIGJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.